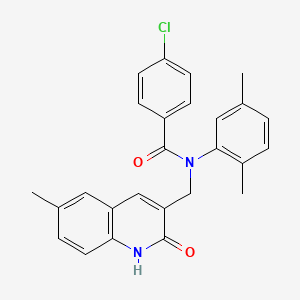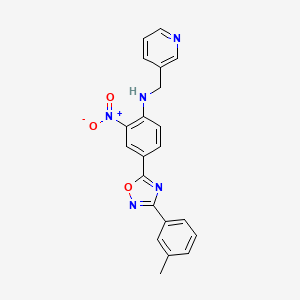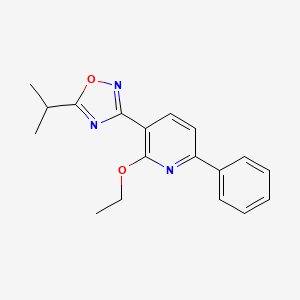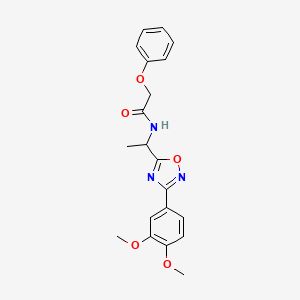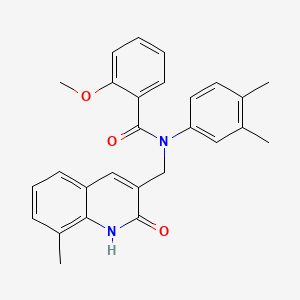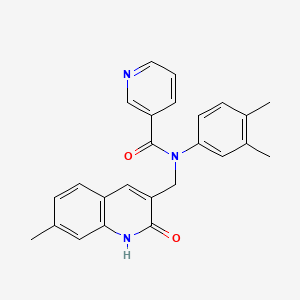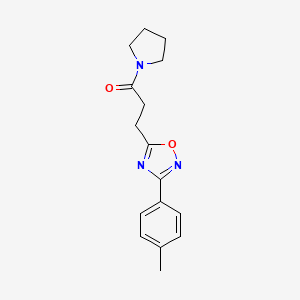
4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2-methoxyethyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2-methoxyethyl)butanamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic effects. This compound is commonly referred to as CM-157 and belongs to the class of compounds known as oxadiazoles.
Mécanisme D'action
The exact mechanism of action of CM-157 is not fully understood. However, studies have suggested that it may act through various pathways, including the modulation of neurotrophic factors, oxidative stress, and inflammation. CM-157 has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which plays a crucial role in neuroplasticity and cognitive function. It has also been found to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
Studies have demonstrated that CM-157 has various biochemical and physiological effects. It has been shown to increase the levels of BDNF, reduce oxidative stress and inflammation, and modulate the levels of various neurotransmitters in the brain. CM-157 has also been found to improve cognitive function, memory, and learning in animal models. Additionally, it has been shown to have anxiolytic and antidepressant effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of CM-157 for lab experiments is its potential therapeutic effects in various neuropsychiatric disorders. It has been extensively studied in animal models and has shown promising results. However, one of the limitations of CM-157 is its limited availability and high cost. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for research on CM-157. One area of interest is its potential in the treatment of Alzheimer's disease and other neurodegenerative disorders. Studies have shown that CM-157 has neuroprotective properties and may have the potential to slow down the progression of these diseases. Another area of interest is its potential in the treatment of drug addiction and withdrawal symptoms. Studies have demonstrated that CM-157 may modulate the levels of dopamine and other neurotransmitters in the brain, which may be beneficial in the treatment of addiction. Finally, more research is needed to fully understand the long-term effects and potential side effects of CM-157.
Méthodes De Synthèse
The synthesis of CM-157 involves the reaction of 4-chlorobenzohydrazide with ethyl acetoacetate to form 3-(4-chlorophenyl)-5-methyl-4,5-dihydro-1,2,4-oxadiazole-2-carboxylic acid ethyl ester. This compound is then converted into the desired product, 4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2-methoxyethyl)butanamide, through a series of chemical reactions involving different reagents and solvents.
Applications De Recherche Scientifique
CM-157 has been extensively studied in scientific research for its potential therapeutic effects. It has been shown to have anti-inflammatory, neuroprotective, and cognitive-enhancing properties. Studies have also demonstrated its potential in the treatment of depression, anxiety, and other neuropsychiatric disorders. CM-157 has been found to modulate the levels of various neurotransmitters, including dopamine, serotonin, and glutamate, in the brain, which may contribute to its therapeutic effects.
Propriétés
IUPAC Name |
4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methoxyethyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O3/c1-21-10-9-17-13(20)3-2-4-14-18-15(19-22-14)11-5-7-12(16)8-6-11/h5-8H,2-4,9-10H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMZNDDDPKMDUOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CCCC1=NC(=NO1)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



